5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
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Overview
Description
5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a benzodiazepine derivative known for its potential applications in scientific research. This compound features a unique structure combining a benzodiazepine core with a sulfonyl group and a styrene moiety, which contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one typically involves several key steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the 1,5-benzodiazepine core. This can be achieved through the reaction of ortho-diamines with ketones or aldehydes under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Styrene Moiety Addition: The final step involves the addition of the styrene moiety through a Heck reaction, where the benzodiazepine derivative is coupled with a styrene derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the styrene moiety, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The benzodiazepine core can undergo various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for sulfonyl group reduction.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
Epoxides and Diols: From oxidation of the styrene moiety.
Sulfides and Thiols: From reduction of the sulfonyl group.
Halogenated and Alkylated Derivatives: From substitution reactions on the benzodiazepine core.
Scientific Research Applications
Chemistry
In chemistry, 5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a calcium channel blocker, which could make it useful in the development of new therapeutic agents for cardiovascular diseases.
Medicine
In medicine, benzodiazepine derivatives are known for their sedative and anxiolytic properties.
Industry
In industry, the compound’s sulfonyl group provides corrosion inhibition properties, making it useful for protecting metals against corrosion in various industrial applications .
Mechanism of Action
The mechanism of action of 5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one involves its interaction with molecular targets such as calcium channels. By blocking these channels, the compound can modulate calcium influx into cells, which is crucial for various physiological processes. This action can lead to the relaxation of smooth muscles and a reduction in blood pressure, highlighting its potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Another benzodiazepine with anticonvulsant properties.
Lorazepam: Used for its anxiolytic and sedative effects, similar to diazepam.
Uniqueness
5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is unique due to its combination of a benzodiazepine core with a sulfonyl group and a styrene moiety.
Properties
IUPAC Name |
5-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-14-6-8-15(9-7-14)11-13-24(22,23)20-12-10-18(21)19-16-4-2-3-5-17(16)20/h2-9,11,13H,10,12H2,1H3,(H,19,21)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNWAFUVCFBTJZ-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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